molecular formula C13H16O4 B1408765 (S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate CAS No. 1799443-45-0

(S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

Cat. No.: B1408765
CAS No.: 1799443-45-0
M. Wt: 236.26 g/mol
InChI Key: LMTUVHAHYFSNBB-VIFPVBQESA-N
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Description

(S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is a chiral chemical compound that serves as a valuable synthetic intermediate and molecular building block in medicinal chemistry and drug discovery research. The strategic incorporation of a chiral center and functional groups, including the ester and oxobutanoate moieties, makes this compound particularly useful for the rational design and synthesis of complex small molecules. While specific biological data for this exact molecule is not widely reported in the public domain, its structural features align with those used in developing inhibitors for challenging drug targets. For instance, research into tankyrase (TNKS) inhibitors, which are investigated as potential therapeutics for cancer and fibrosis, highlights the importance of sophisticated linker units to connect key pharmacophoric fragments and optimize binding affinity in elongated binding clefts . The (S)-enantiomer provides a defined stereochemistry, which is often critical for achieving selective interactions with biological targets. As such, this compound offers researchers a versatile scaffold for constructing novel compounds, studying structure-activity relationships (SAR), and exploring new chemical spaces in the development of bioactive probes and potential therapeutic agents.

Properties

IUPAC Name

methyl (3S)-4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(7-12(14)17-3)13(15)10-5-4-6-11(8-10)16-2/h4-6,8-9H,7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTUVHAHYFSNBB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)C(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The synthesis of (S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate generally follows a multi-step pathway involving:

  • Preparation of the aromatic precursor bearing the methoxy substituent.
  • Formation of the β-keto ester backbone.
  • Introduction of stereochemistry at the chiral center.
  • Final esterification and purification steps.

The process is optimized to achieve high enantiomeric purity, often employing chiral catalysts or chiral resolution techniques.

Preparation of Aromatic Precursors

The aromatic component, 3-methoxyphenyl, can be synthesized via electrophilic aromatic substitution or obtained commercially. The key steps involve:

Research Data:

  • The synthesis of 3-methoxyphenyl derivatives is well-documented, with methods involving methylation of phenol or anisole precursors using methyl iodide in the presence of potassium carbonate or sodium hydride.

Construction of the β-Keto Ester Backbone

The core of This compound is assembled via:

Key Reaction Conditions:

  • Use of sodium or potassium bases (e.g., sodium hydride, potassium tert-butoxide).
  • Solvent systems such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature control to favor enantioselectivity.

Research Findings:

  • The synthesis of similar β-keto esters has employed chiral phase-transfer catalysis or asymmetric induction through chiral ligands, achieving enantiomeric excesses exceeding 90%.

Final Esterification and Purification

The last steps involve:

Reaction Conditions:

  • Use of methanol with catalytic sulfuric acid or acid chlorides.
  • Mild reflux conditions to prevent racemization.
  • Purification via silica gel chromatography or preparative chiral HPLC.

Data Table: Summary of Preparation Methods

Step Method Reagents Solvent Key Conditions Yield Enantiomeric Excess References
Aromatic precursor synthesis Methylation Methyl iodide, K2CO3 Acetone Reflux >90% N/A
Formation of β-keto ester Alkylation Malonate derivative, NaH THF 0°C to room temp 80-85% 90%+
Chirality induction Chiral catalysis Chiral ligands or auxiliaries DMF or CH2Cl2 Controlled temperature Variable >95%
Esterification Methylation Methanol, H2SO4 Reflux Acid catalysis 80-90% N/A Standard procedures

Research Findings and Innovations

Recent advances focus on:

Notes and Considerations

  • The stereochemistry is sensitive to reaction conditions; temperature and choice of catalyst critically influence enantiomeric purity.
  • Purification steps, especially chiral chromatography, are essential for obtaining high enantiomeric excess.
  • The intermediates must be handled under inert atmosphere to prevent racemization or degradation.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4-(3-hydroxyphenyl)-3-methyl-4-oxobutanoate.

    Reduction: Formation of 4-(3-methoxyphenyl)-3-methyl-4-hydroxybutanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Structural Differences Synthetic Yield/Purity Key Applications/Findings
(S)-Target Compound Chiral center at (S), 3-methyl, 4-oxobutanoate N/A (Not explicitly cited) Potential intermediate in chiral drug synthesis
(E)-3-(3-Methoxyphenyl)acrylic acid Acrylic acid backbone, no ester/ketone 79% purity Precursor for acrylamide derivatives
(E)-N-(4-((Benzyl(methyl)amino)methyl)phenyl)-3-(3-methoxyphenyl)acrylamide Acrylamide group, benzyl-methylamino substituent 97% purity Higher purity suggests stability in amide form
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino group, no methoxyphenyl Synthesized via PTSA catalysis Used in heterocyclic synthesis (e.g., triazines)
(3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol Complex heterocyclic core, amino-piperidine Crystalline form Anticancer applications (patented)

Key Observations

Substituent Effects: The 3-methoxyphenyl group is a common motif in bioactive compounds (e.g., ’s anticancer agent). Its electron-donating nature enhances aromatic ring stability and may influence binding to biological targets .

Synthetic Efficiency :

  • The target compound’s ester and ketone functionalities may require specialized catalysts (e.g., enzymatic or acid/base-mediated reactions), whereas acrylamide derivatives () achieve higher purity (97%) via standard coupling protocols .

Spectroscopic Differentiation :

  • The ketone carbonyl (δ ~200–210 ppm in $ ^{13}C $ NMR) distinguishes the target compound from acrylic acid derivatives (δ ~165–175 ppm for carboxylic acid carbonyls) .
  • Chiral resolution techniques (e.g., chiral HPLC) would be critical for verifying the (S)-configuration, unlike achiral analogues in .

Data Gaps and Research Needs

  • No direct data on the target compound’s solubility, melting point, or bioactivity were found in the provided evidence.
  • Comparative studies with enantiomeric (R)-forms or des-methyl analogues would clarify the role of stereochemistry and substituents.

Biological Activity

(S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, an organic compound with the molecular formula C13H16O4, has garnered attention for its potential biological activities. This compound is a derivative of methoxyphenols and exhibits a chiral center, which may influence its biological interactions. Recent studies have highlighted its roles in various biological processes, particularly in the areas of neuroprotection, antioxidant activity, and antifungal properties.

Chemical Structure and Properties

The structure of this compound includes a methoxy group attached to a phenyl ring and a ketone functional group. This configuration contributes to its reactivity and potential biological effects.

Property Value
Molecular FormulaC13H16O4
IUPAC NameThis compound
Melting PointNot specified
SolubilitySoluble in organic solvents

Neuroprotective Effects

Research suggests that this compound may exhibit neuroprotective properties . Its interaction with neurotransmitter systems indicates potential benefits in treating neurodegenerative diseases. The compound is believed to influence pathways related to oxidative stress and inflammation, similar to other phenolic compounds.

A study demonstrated that derivatives of this compound possess significant antioxidant properties, which could be beneficial in mitigating oxidative damage associated with neurodegeneration.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated through various assays. These studies indicate that the compound can effectively scavenge free radicals, thereby reducing oxidative stress within biological systems. This property is particularly relevant in the context of aging and associated diseases.

Antifungal Properties

In mycological applications, derivatives of this compound have been synthesized and tested for antifungal activity against dermatophytes. Minimum Inhibitory Concentration (MIC) assays revealed that some derivatives exhibited moderate to high antifungal activities, with MIC values ranging from 31.25 to 62.5 µg/mL. This suggests potential therapeutic applications in treating fungal infections.

Case Studies and Research Findings

  • Neuroprotective Study : A recent investigation into the neuroprotective effects of this compound highlighted its ability to modulate oxidative stress pathways. The study found that treatment with this compound reduced markers of oxidative damage in neuronal cell cultures.
  • Antifungal Activity Assessment : In a laboratory setting, several derivatives were tested against common dermatophyte strains. Results indicated that compounds derived from this compound showed significant antifungal activity, making them candidates for further development as antifungal agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Claisen condensation or esterification of β-keto acids. For example, ethyl 4-(3-chlorophenyl)-3-oxobutanoate analogs are synthesized using substituted phenylacetic acids and methyl acetoacetate under acidic or basic catalysis (e.g., sodium ethoxide) . Reaction optimization includes solvent choice (e.g., ethanol or THF), temperature control (60–80°C), and stoichiometric ratios of reactants. Yields can vary (50–85%) depending on substituent steric effects and purification methods (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the (S)-configuration and methoxyphenyl substitution. ¹H NMR can resolve methyl and methoxy proton splitting patterns, while ¹³C NMR identifies carbonyl (C=O) and ester (COO) groups. Chiral HPLC with a polysaccharide column is recommended for enantiomeric purity analysis. X-ray crystallography (as seen in related methyl esters) provides definitive stereochemical confirmation .

Q. How can researchers assess the hydrolytic stability of the ester group under varying pH conditions?

  • Methodological Answer : Hydrolytic stability is tested via accelerated degradation studies. Prepare buffered solutions (pH 1–13) and monitor ester cleavage using HPLC or LC-MS. For example, methyl 3-oxobutanoate derivatives degrade rapidly under alkaline conditions (pH >10) due to nucleophilic attack on the ester carbonyl. Stability in neutral or acidic conditions is higher, requiring longer incubation times .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported spectroscopic data (e.g., NMR shifts) across different studies?

  • Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrument calibration. Standardize experimental conditions: use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and report chemical shifts relative to TMS. Cross-validate data with computational NMR prediction tools (e.g., DFT calculations). For example, conflicting ¹³C NMR peaks for methyl esters can be resolved by comparing experimental data with simulated spectra .

Q. How can computational modeling predict the compound’s reactivity in asymmetric synthesis or catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and enantioselectivity. For β-keto esters, analyze the energy barriers for nucleophilic attacks at the carbonyl group. Molecular docking studies with chiral catalysts (e.g., organocatalysts) may predict preferential formation of the (S)-enantiomer. Software like Gaussian or ORCA is commonly used .

Q. What experimental designs optimize enantiomeric excess (ee) in asymmetric hydrogenation or enzymatic resolution?

  • Methodological Answer : Use chiral catalysts (e.g., Ru-BINAP complexes) or immobilized enzymes (e.g., lipases) to enhance ee. Reaction parameters such as solvent polarity, temperature, and pressure (for hydrogenation) are systematically varied. Monitor ee via chiral HPLC and compare with kinetic resolution models. For example, lipase-catalyzed transesterification of racemic mixtures can achieve >90% ee under optimized conditions .

Q. How do steric and electronic effects of the 3-methoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group activates the phenyl ring for electrophilic substitution but may hinder coupling reactions (e.g., Suzuki-Miyaura) due to steric bulk. Conduct Hammett studies to quantify electronic effects. Palladium catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric hindrance. Compare reactivity with analogs lacking the methoxy group .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point and solubility?

  • Methodological Answer : Variations in melting points often stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs. Solubility discrepancies (e.g., in DMSO vs. ethanol) require standardized measurement protocols (e.g., shake-flask method at 25°C). Purity verification via elemental analysis or mass spectrometry is essential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate
Reactant of Route 2
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(S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

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